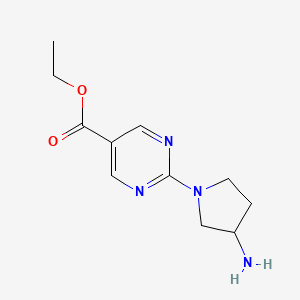

Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate

Description

Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a 3-aminopyrrolidine substituent at the 2-position and an ethyl ester group at the 5-position. This compound is synthesized via nucleophilic substitution, as demonstrated in , where 3-(S)-aminopyrrolidine reacts with a methylsulfone precursor in 1,2-dimethoxyethane (DME) at 20°C, yielding the product in 90% purity . Its CAS number (2098010-12-7) and supplier information are documented in , highlighting its commercial availability .

The 3-aminopyrrolidine moiety in this compound may enhance solubility and target binding due to its hydrogen-bonding capacity, making it a candidate for further medicinal chemistry exploration.

Properties

IUPAC Name |

ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-2-17-10(16)8-5-13-11(14-6-8)15-4-3-9(12)7-15/h5-6,9H,2-4,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWBDUYCTYSQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of the Aminopyrrolidinyl Group: The 3-aminopyrrolidinyl group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with a halogenated pyrimidine intermediate.

Esterification: The ethyl ester group is introduced through esterification reactions, typically involving the reaction of the carboxylic acid derivative of the pyrimidine with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace halogen atoms or other leaving groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as neurotransmitter receptors or enzymes involved in inflammation.

Pathways Involved: It may modulate signaling pathways related to neuroprotection, inflammation, or cell survival.

Comparison with Similar Compounds

Key Observations :

- Substituent Flexibility: The 2-position tolerates diverse groups, including heterocycles (e.g., pyrrolidine, piperidine, pyrazolo-pyrimidine). The 4-position often incorporates functional groups (e.g., CF₃, dimethylamino) to modulate electronic properties .

- Synthetic Efficiency: Reactions involving aliphatic amines (e.g., 3-aminopyrrolidine) or Boc-protected amines proceed efficiently in polar aprotic solvents (DME, ACN) with yields >90% .

Structure-Activity Relationship (SAR) Insights

highlights the importance of substituents on biological activity. In a series of AP-1/NF-κB inhibitors, methylation of the pyrrolinyl amino group (from -NH to -NMe) increased potency by ~10-fold, suggesting that steric and electronic modifications at the 2-position significantly impact efficacy . Similarly, trifluoromethyl groups at the 4-position enhance metabolic stability and target affinity .

This contrasts with the hydroxypiperidine analog (), where the hydroxyl group could introduce polarity but reduce membrane permeability .

Biological Activity

Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with an ethyl ester group and a 3-aminopyrrolidinyl substituent. Its unique structure contributes to its diverse biological activities. The compound can be represented structurally as follows:

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents, particularly against resistant strains.

2. Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study: Inhibition of Inflammatory Cytokines

A study conducted on RAW264.7 macrophage cells treated with lipopolysaccharide (LPS) showed that the compound reduced TNF-alpha levels by approximately 45% at a concentration of 50 µM compared to the control group, indicating its potential as an anti-inflammatory agent.

3. Neuroprotective Properties

Research into the neuroprotective effects of this compound has revealed promising results. Experimental models of neurodegeneration indicate that the compound may protect neuronal cells from oxidative stress-induced apoptosis.

Table 2: Neuroprotective Effects in Cell Models

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 50 | 92 |

| 100 | 78 |

These results suggest that this compound could be beneficial in treating neurodegenerative diseases.

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets within cells. Molecular docking studies indicate potential binding affinities with enzymes involved in inflammatory pathways and microbial metabolism, which could explain its observed effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.